17-O-Acetyl Normethandrone

説明

Synthesis Analysis

The synthesis of steroid derivatives similar to 17-O-Acetyl Normethandrone involves complex chemical processes. A common method involves the modification of the steroid nucleus through reactions such as catalytic hydrogenation, nucleophilic displacement, and reduction steps. These methods have been applied to synthesize amino-estratrien-ol derivatives, showcasing the versatility of steroid chemistry (Lemini, Cruz–Ramos, Toscano, & Cruz-Almanza, 1998).

Molecular Structure Analysis

The structural analysis of steroids involves advanced techniques such as X-ray diffraction and NMR spectroscopy. These methods provide detailed insights into the molecular configuration, crystal structure, and the spatial arrangement of atoms within the molecule. Research on mestranol acetate and other steroidal derivatives highlights the importance of crystallographic studies in understanding the molecular architecture of steroids (Hongqi Li, Qian, Jinxing Li, & Shuwen Ma, 2011).

Chemical Reactions and Properties

Steroids undergo various chemical reactions that alter their functional groups, leading to changes in their chemical properties. For instance, the rearrangement of oxyhepta-diene derivatives catalyzed by palladium compounds indicates the reactivity of steroids under certain conditions, shedding light on potential modifications for derivatives like 17-O-Acetyl Normethandrone (E. Curzon, Golding, Pierpoint, & Waters, 1984).

Physical Properties Analysis

The physical properties of steroids, including solubility, melting point, and crystallinity, are critical for their application in various fields. Studies on the synthesis and crystal structure of steroidal compounds provide valuable data on these properties, which can be correlated to their structural attributes (Shi-jie Zhang, Feng Xu, & Wei-xiao Hu, 2010).

Chemical Properties Analysis

The chemical properties of steroids are determined by their functional groups and molecular structure. Research on the conversion of ketones to carbonitriles and subsequent acetylation demonstrates the chemical versatility of steroids, offering insights into the modification and synthesis of compounds like 17-O-Acetyl Normethandrone (J. Bull & A. Tuinman, 1975).

科学的研究の応用

Effects on Vascular Endothelial Growth Factor

17-O-Acetyl Normethandrone, a synthetic progestin, has implications in the study of vascular endothelial growth factor (VEGF). Research has shown that synthetic progestins, including norethindrone (a related compound to 17-O-Acetyl Normethandrone), can increase VEGF mRNA in certain cell lines, influencing angiogenesis, which is critical in processes like wound healing and tumor growth (Mirkin, Wong, & Archer, 2005).

Impact on Hormone Therapy and Bone Loss

In hormone therapy, particularly for postmenopausal women, synthetic progestins including norethindrone (a compound similar to 17-O-Acetyl Normethandrone) have been studied for their effects on bone mineral density (BMD). These progestins, when combined with estrogen, show dose-dependent effects on BMD, which is crucial in the prevention of osteoporosis (Greenwald, Gluck, Lang, & Rakov, 2005).

Role in Cancer Research

In cancer research, the investigation of synthetic progestins (related to 17-O-Acetyl Normethandrone) has highlighted their influence on gene and protein expression. Studies have noted changes in the expression of chromatin-associated proteins and MYC-regulated mRNAs, which may provide insights into tumor biology and potential therapeutic targets (Maloney et al., 2007).

Implications in Insulin Sensitivity and Metabolism

Research on norethindrone, closely related to 17-O-Acetyl Normethandrone, has shown effects on insulin sensitivity and secretion in postmenopausal women. These studies are significant in understanding the metabolic impacts of hormone replacement therapy, which can have broader implications for managing conditions like diabetes (Spencer, Godsland, Cooper, Ross, Whitehead, & Stevenson, 2000).

Genetic and Molecular-Level Studies

The role of synthetic progestins in genetic and molecular-level studies is also noteworthy. They have been used to assess their impact on gene expression related to inflammation, cell proliferation, and other vital processes in various cell types (Gallmeier et al., 2005).

特性

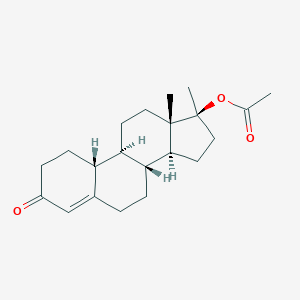

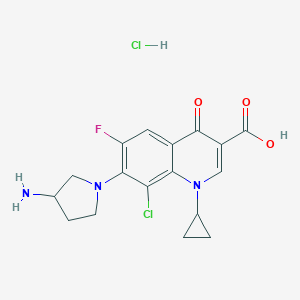

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h12,16-19H,4-11H2,1-3H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVVBFLQFMBPFG-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635197 | |

| Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-O-Acetyl Normethandrone | |

CAS RN |

36083-56-4 | |

| Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)

![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)